Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI)
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
122082-18-2
VCID:
VC20901604
InChI:
InChI=1S/C7H7F3O2/c8-7(9,10)6(12)4-2-1-3-5(4)11/h12H,1-3H2/b6-4-
SMILES:
C1CC(=C(C(F)(F)F)O)C(=O)C1
Molecular Formula:
C7H7F3O2
Molecular Weight:
180.12 g/mol
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI)
CAS No.: 122082-18-2
Cat. No.: VC20901604
Molecular Formula: C7H7F3O2
Molecular Weight: 180.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122082-18-2 |
|---|---|
| Molecular Formula | C7H7F3O2 |
| Molecular Weight | 180.12 g/mol |
| IUPAC Name | (2Z)-2-(2,2,2-trifluoro-1-hydroxyethylidene)cyclopentan-1-one |
| Standard InChI | InChI=1S/C7H7F3O2/c8-7(9,10)6(12)4-2-1-3-5(4)11/h12H,1-3H2/b6-4- |
| Standard InChI Key | BJRNEYWPXSZILX-XQRVVYSFSA-N |
| Isomeric SMILES | C1C/C(=C(\C(F)(F)F)/O)/C(=O)C1 |
| SMILES | C1CC(=C(C(F)(F)F)O)C(=O)C1 |
| Canonical SMILES | C1CC(=C(C(F)(F)F)O)C(=O)C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator